molecular formula C6H11F3N2 B7904470 1-Methyl-2-(trifluoromethyl)piperazine

1-Methyl-2-(trifluoromethyl)piperazine

Cat. No. B7904470
M. Wt: 168.16 g/mol
InChI Key: IMDMQCDCHLUNHO-UHFFFAOYSA-N
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Description

“1-Methyl-2-(trifluoromethyl)piperazine” is an organic compound . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H11F3N2 . The molecular weight is 168.16 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

The density of “this compound” is predicted to be 1.146±0.06 g/cm3 . The boiling point is predicted to be 144.5±35.0 °C .

Mechanism of Action

While the specific mechanism of action for “1-Methyl-2-(trifluoromethyl)piperazine” is not explicitly mentioned in the sources, piperazine derivatives are known to have a wide range of biological and pharmaceutical activity . For example, 1-[4-(Trifluoromethyl)phenyl]piperazine (pTFMPP) is a serotonergic releasing agent .

Safety and Hazards

The safety data sheet for a similar compound, “1-[4-(Trifluoromethyl)benzyl]piperazine”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Piperazine and its derivatives, including “1-Methyl-2-(trifluoromethyl)piperazine”, show a wide range of biological and pharmaceutical activity, and are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

1-methyl-2-(trifluoromethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2/c1-11-3-2-10-4-5(11)6(7,8)9/h5,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDMQCDCHLUNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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